Cas no 96568-07-9 (7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester)

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester structure
96568-07-9 structure
Nombre del producto:7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
Número CAS:96568-07-9
MF:C14H12ClFN2O3
Megavatios:310.708086013794
MDL:MFCD08458313
CID:61854
PubChem ID:11722954

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Propiedades químicas y físicas

Nombre e identificación

    • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
    • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
    • ETHYL 1-CYCLOPROPYL-7-CHLORO-6-FLUORO-1,4-DIHYDRO-4-OXO-1,8-NAPHTHYLRIDINE CARBOXYLATE
    • 1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8- Naphthyridine-3-Carboxylic acid
    • Ethyl1-Cyclopropyl-6-Fluoro-7-Chloro-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxylate
    • 1-Cyclopropyl-6-Fluoro-7-Chloride-4-Oxo-1,4-Dihydro-1,8-Napthyridine-3-Carboxylie acid
    • 1,8-Naphthyridine-3-carboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, ethyl ester
    • ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate
    • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylicacid ethyl ester
    • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylicacid ethyl ester
    • C14H12ClFN2O3
    • ethyl 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
    • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
    • 7-Chloro-1-cyclopropyl-6-fluo
    • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (ACI)
    • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester
    • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid Ethyl Ester;
    • Ethyl7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
    • AKOS015999949
    • MFCD08458313
    • AS-13782
    • DTXSID30471143
    • 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4- oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
    • 96568-07-9
    • CS-0046189
    • 1-cyclopropyl-6-fluoro-7- chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
    • ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
    • SCHEMBL5422476
    • RWCZOVMOKFTUAD-UHFFFAOYSA-N
    • SY047866
    • AC-7741
    • cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
    • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
    • MDL: MFCD08458313
    • Renchi: 1S/C14H12ClFN2O3/c1-2-21-14(20)9-6-18(7-3-4-7)13-8(11(9)19)5-10(16)12(15)17-13/h5-7H,2-4H2,1H3
    • Clave inchi: RWCZOVMOKFTUAD-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(=O)C2C(=NC(=C(C=2)F)Cl)N(C2CC2)C=1)OCC

Atributos calculados

  • Calidad precisa: 310.05200
  • Masa isotópica única: 310.0520481g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 4
  • Complejidad: 495
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 59.5
  • Xlogp3: 3

Propiedades experimentales

  • Denso: 1.727
  • Punto de fusión: 173-175°C
  • Punto de ebullición: 485.919°C at 760 mmHg
  • Punto de inflamación: 247.675°C
  • índice de refracción: 1.692
  • PSA: 61.19000
  • Logp: 2.70060

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Información de Seguridad

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Datos Aduaneros

  • Código HS:2933990090
  • Datos Aduaneros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB336937-25g
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; .
96568-07-9
25g
€111.70 2025-02-17
TRC
C365395-25g
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
96568-07-9
25g
$ 856.00 2023-04-18
eNovation Chemicals LLC
Y0983230-100g
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
96568-07-9 95%
100g
$330 2024-08-02
abcr
AB336937-5 g
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate; .
96568-07-9
5g
€77.40 2023-04-26
Chemenu
CM141358-25g
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
96568-07-9 95+%
25g
$226 2021-08-05
Alichem
A219007994-100g
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
96568-07-9 96%
100g
$711.48 2023-08-31
TRC
C365395-1g
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
96568-07-9
1g
$ 127.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GT513-5g
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
96568-07-9 96%
5g
97.0CNY 2021-08-04
SHENG KE LU SI SHENG WU JI SHU
sc-358143-1 g
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate,
96568-07-9
1g
¥1,504.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-358143A-5 g
Ethyl 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthylridine carboxylate,
96568-07-9
5g
¥4,513.00 2023-07-10

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Potassium carbonate
Referencia
1-Cyclopropyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
, Federal Republic of Germany, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Kiely, John S., Journal of Heterocyclic Chemistry, 1991, 28(2), 541-3

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referencia
Use of tetrabutylammonium fluoride as a cyclization agent in the synthesis of bactericidal 4-pyridone-3-carboxylic acid derivatives
Bouzard, D.; Di Cesare, P.; Essiz, M.; Jacquet, J. P.; Remuzon, P., Tetrahedron Letters, 1988, 29(16), 1931-4

Synthetic Routes 4

Condiciones de reacción
Referencia
7-chloro-4-oxo-1,8-naphthyridine-3-carboxylates as antibacterials
, United States, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Toluene ;  rt → reflux; 8 h, reflux
Referencia
Method for synthesis of Gemifloxacin main-ring compound
, China, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Toluene ;  rt → 130 °C
Referencia
Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application
, China, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, reflux
1.2 Reagents: Water
Referencia
Preparation of antimicrobial quinolones and heterocyclic compounds
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción
Referencia
Preparation of fluoronicotinic acid derivatives as intermediates for naphthyridine antibiotics
, Japan, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Toluene ;  30 min, rt
1.2 30 min, rt
1.3 Reagents: Sodium hydroxide ,  Tetrabutylammonium bromide Solvents: Water ;  2 h, rt
Referencia
Structure aided design of chimeric antibiotics
Karoli, Tomislav; Mamidyala, Sreeman K.; Zuegg, Johannes; Fry, Scott R.; Tee, Ernest H. L.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(7), 2428-2433

Synthetic Routes 10

Condiciones de reacción
1.1 Catalysts: Oxalyl chloride
Referencia
Preparation of naphthyridinone- and quinolonecarboxylic acids as antibacterial agents
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción
Referencia
Synthesis and antibacterial activity of new 5-substituted 1-cyclopropyl-6-fluoro-7-piperazinyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids
Remuzon, Philippe; Bouzard, Daniel; Di Cesare, Pierre; Dussy, Christian; Jacquet, Jean Pierre; et al, Journal of Heterocyclic Chemistry, 1992, 29(4), 985-9

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Solvents: Acetonitrile ;  1.5 h, 75 - 80 °C
Referencia
Preparation of quinolonecarboxylate derivatives
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Acetic anhydride
1.2 Solvents: Toluene
1.3 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water
Referencia
Process for preparing quinolonecarboxylic acid esters and 1,8-naphthyridinecarboxylic acid esters
, Japan, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  rt → 130 °C; 20 h, 130 °C
1.2 Solvents: Ethanol ;  2 h, rt
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  cooled; 2 h, rt
Referencia
Preparation of quinolonecarboxylic acid derivatives as antibacterial agents
, China, , ,

Synthetic Routes 15

Condiciones de reacción
Referencia
1,8-Naphthyridine derivatives
, European Patent Organization, , ,

Synthetic Routes 16

Condiciones de reacción
Referencia
One-pot four-step process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid using DMF dialkyl acetals
, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condiciones de reacción
Referencia
Preparation of 3-amino-2-arylcarbonylacrylates or -acrylonitriles as intermediates for antibacterial agents
, Japan, , ,

Synthetic Routes 18

Condiciones de reacción
Referencia
Pyridyl ketone derivatives
, Japan, , ,

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Raw materials

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Preparation Products

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96568-07-9)7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Ethyl Ester
A11213
Pureza:99%
Cantidad:100g
Precio ($):150.0